2-Chloro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVXSFKKWXMYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378378 | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-04-6 | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1H-imidazole: Properties, Synthesis, and Applications

Executive Summary: 2-Chloro-1H-imidazole is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique structural and electronic properties, particularly the presence of a reactive chlorine atom at the electron-deficient C2 position, make it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthetic methodologies, reactivity profile, and applications, with a focus on its utility for researchers in drug discovery and development.

Introduction

The imidazole ring is a fundamental scaffold in a vast number of biologically active molecules, including the essential amino acid histidine and numerous therapeutic agents.[1][2] Derivatives of imidazole are prominent in pharmaceuticals, demonstrating a wide range of activities such as antifungal, antibacterial, and anticancer properties.[1][3] this compound (CAS No. 16265-04-6) has emerged as a particularly valuable intermediate.[4][5] The chloro-substituent acts as a versatile functional handle, enabling a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug development for forging new carbon-carbon and carbon-heteroatom bonds.[6][7] This document serves as a technical resource for scientists, detailing the core chemical principles and practical methodologies associated with this important reagent.

Molecular Structure and Spectroscopic Analysis

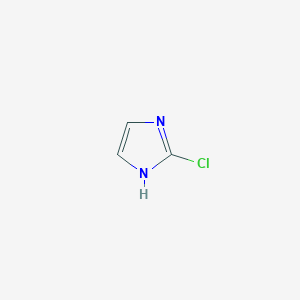

Chemical Structure

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a chlorine atom substituted at the C2 position. Its molecular formula is C₃H₃ClN₂ and it has a molecular weight of approximately 102.52 g/mol .[4]

Caption: Chemical structure of this compound.

Spectroscopic Profile

Full structural elucidation relies on a combination of spectroscopic techniques. While specific spectral data can vary slightly based on solvent and instrumentation, the expected profile is as follows:

| Technique | Expected Characteristics |

| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic proton on the nitrogen. Its position and visibility can be highly dependent on solvent and concentration.[8] - C4-H & C5-H Protons: Two signals in the aromatic region (~7-8 ppm). These protons appear as doublets or singlets depending on the resolution and coupling. |

| ¹³C NMR | - C2 (C-Cl): The carbon bearing the chlorine atom, expected to be in the range of 135-145 ppm. - C4 & C5: Two distinct signals for the CH carbons, typically found between 115-130 ppm. |

| IR Spectroscopy | - N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹. - C=N & C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic imidazole ring. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z ≈ 102. - Isotope Peak (M+2)⁺: A significant peak at m/z ≈ 104 (approximately one-third the intensity of M⁺) due to the natural abundance of the ³⁷Cl isotope. |

Physicochemical Properties

Understanding the physical properties of this compound is crucial for its proper handling, storage, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 16265-04-6 | [4] |

| Molecular Formula | C₃H₃ClN₂ | [4] |

| Molecular Weight | 102.52 g/mol | [4] |

| Appearance | White to off-white powder or crystal | [5] |

| Melting Point | 165-170 °C | [4] |

| Storage Conditions | 2-8°C, tightly closed, dry | [5][9] |

Synthesis and Purification

Synthetic Routes

Several methods exist for the synthesis of imidazoles and their halogenated derivatives.[2][10][11] A well-documented and effective laboratory-scale synthesis of this compound proceeds from 1-(diethoxymethyl)imidazole via lithiation and subsequent reaction with a chlorinating agent like hexachloroethane.[5]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

-

1-(Diethoxymethyl)imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Hexachloroethane

-

6N Hydrochloric Acid (HCl)

-

6N Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(diethoxymethyl)imidazole in anhydrous THF. Cool the solution to -35 °C using a suitable cooling bath.

-

Rationale: Anhydrous and inert conditions are critical to prevent quenching of the highly basic n-butyllithium.

-

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -35 °C.

-

Rationale: n-BuLi is a strong base that selectively deprotonates the most acidic proton, which is at the C2 position of the imidazole ring, to form a highly reactive 2-lithio-imidazole intermediate.

-

-

Chlorination: After the addition is complete, slowly add a solution of hexachloroethane in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at -35 °C. Stir for 5-10 minutes after addition.

-

Rationale: The lithiated intermediate acts as a nucleophile, attacking a chlorine atom on hexachloroethane, an electrophilic chlorine source.

-

-

Hydrolysis (Deprotection): Warm the reaction mixture to -20 °C and carefully quench the reaction by adding 6N HCl. Allow the mixture to warm to room temperature and stir for 5 minutes.

-

Rationale: The acidic workup serves two purposes: it neutralizes any remaining n-BuLi and hydrolyzes the diethoxymethyl protecting group to reveal the N-H of the final product.

-

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with 1N HCl. Combine the aqueous layers, wash with ether, and then neutralize with 6N NaOH. Extract the neutralized aqueous solution with ethyl acetate.

-

Rationale: This acid/base workup separates the basic imidazole product from non-basic organic impurities. The product is protonated and moves to the aqueous phase, which is then neutralized to allow its extraction back into an organic solvent.

-

-

Drying and Concentration: Dry the combined ethyl acetate extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the aromatic imidazole ring and the C2-chloro substituent.

Caption: Key reactive sites of this compound.

-

N-H Acidity: The N-H proton is acidic and can be removed by a base, allowing for N-alkylation or N-arylation reactions to introduce substituents at the N1 position.[2][12]

-

C2-Cl Reactivity: The C2 position of the imidazole ring is electron-deficient, which enhances the reactivity of the attached chlorine atom.[6] This makes it an excellent substrate for two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling: This is arguably the most important application. The C-Cl bond can undergo oxidative addition to a palladium(0) catalyst, enabling Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and other cross-coupling reactions.[6][7][13] While chloroarenes are typically less reactive than their bromo or iodo counterparts, the electronic nature of the C2 position in imidazoles facilitates this reaction, making 2-chloroimidazoles viable and cost-effective coupling partners.[6]

-

Nucleophilic Aromatic Substitution (SNAr): The C2-Cl group can be displaced by strong nucleophiles, although this is often less common than cross-coupling methods.[2]

-

Applications in Drug Development and Medicinal Chemistry

The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions and its presence in numerous approved drugs.[1][3] this compound serves as a key starting material for synthesizing libraries of novel imidazole-containing compounds for biological screening.

By leveraging the reactivity at the C2 and N1 positions, medicinal chemists can systematically modify the imidazole core to optimize drug properties such as potency, selectivity, and pharmacokinetic profiles. The ability to perform Suzuki-Miyaura coupling, for example, allows for the direct attachment of various aryl and heteroaryl groups, a common strategy in the development of kinase inhibitors and other targeted therapies.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when working with this compound.

-

Hazards: The compound is classified as a skin and eye irritant.[14] Inhalation of dust should be avoided.[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and tightly fitting safety goggles.[14][15][16] Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]

-

Handling: Avoid formation of dust and aerosols.[16] After handling, wash hands and any exposed skin thoroughly.[14]

-

Storage: Store in a tightly closed container in a dry, cool place, typically between 2-8°C, as the compound can be heat-sensitive.[5]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its structural simplicity and versatile reactivity. The strategic placement of a chloro group on the electron-poor C2 position of the imidazole ring provides a reliable handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. For researchers in drug development and materials science, it offers an accessible and efficient entry point for the creation of novel, highly functionalized imidazole-based molecules. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the laboratory.

References

-

This compound - 16265-04-6, C3H3ClN2, density, melting point, boiling point, structural formula, synthesis . (n.d.). Chemical Synthesis. Retrieved from [Link]

-

This compound (CAS 16265-04-6) Properties | Density, Cp, Viscosity . (n.d.). Chemcasts. Retrieved from [Link]

-

Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... . (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) 2-Chloro-4-nitro-1H-imidazole . (n.d.). ResearchGate. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole . (n.d.). IUCr. Retrieved from [Link]

-

This compound | C3H3ClN2 | CID 2773328 . (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 . (n.d.). PubChem. Retrieved from [Link]

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors . (n.d.). RSC Publishing. Retrieved from [Link]

-

2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409 . (n.d.). PubChem. Retrieved from [Link]

- Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole. (n.d.). Google Patents.

-

Synthesis, Reactions and Medicinal Uses of Imidazole . (n.d.). Pharmaguideline. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles . (n.d.). ResearchGate. Retrieved from [Link]

-

Imidazole synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent advances in the synthesis of imidazoles . (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c . (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Imidazole, 5-chloro-1-methyl-4-nitro- . (n.d.). NIST WebBook. Retrieved from [Link]

-

Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms . (n.d.). ResearchGate. Retrieved from [Link]

-

Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline . (n.d.). PMC - NIH. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles . (2014). PubMed. Retrieved from [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives . (n.d.). CONICET. Retrieved from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound CAS#: 16265-04-6 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Imidazole synthesis [organic-chemistry.org]

- 11. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-1H-imidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1H-imidazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its key physicochemical properties, detailed synthetic protocols, thorough characterization data, and significant applications in the development of novel therapeutics. The content herein is curated to provide both foundational knowledge and practical insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of this compound in Medicinal Chemistry

The imidazole scaffold is a ubiquitous feature in numerous biologically active compounds, including natural products and synthetic drugs. The introduction of a chlorine atom at the 2-position of the imidazole ring profoundly influences its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom enhances the acidity of the N-H proton and modulates the nucleophilicity of the ring nitrogens. This substitution also provides a reactive handle for further functionalization, making this compound a strategic intermediate in the synthesis of complex molecular architectures. Its role as a precursor to potent antifungal agents and other therapeutic candidates underscores its importance in the pharmaceutical industry.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 16265-04-6 | [1][2] |

| Molecular Formula | C₃H₃ClN₂ | [1][2] |

| Molecular Weight | 102.52 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 165-170 °C | [3] |

| Solubility | Soluble in polar organic solvents | |

| Storage | 2-8°C, sensitive to heat |

Spectroscopic Data

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two equivalent protons at the C4 and C5 positions of the imidazole ring, and a broad signal for the N-H proton. In deuterated chloroform, the two C-H protons of the imidazole ring typically appear as a singlet, while the N-H proton signal can be broad and its chemical shift is concentration-dependent.[4]

-

¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the three carbon atoms of the imidazole ring. The carbon atom bearing the chlorine (C2) will be significantly downfield. Due to tautomerization, the signals for C4 and C5 may be averaged. In some instances, fast tautomerization can lead to very broad and weak ¹³C-NMR signals for the imidazole ring carbons in solution.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is indicative of the N-H stretching vibration. Bands corresponding to C=N and C=C stretching vibrations within the imidazole ring are typically observed in the 1400-1600 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 102 and an M+2 peak at m/z 104 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be achieved through various methods. A common and effective approach involves the direct chlorination of an N-protected imidazole followed by deprotection.

Experimental Protocol: Synthesis from 1-(Diethoxymethyl)imidazole

This protocol is adapted from established procedures for the synthesis of 2-chloroimidazoles.

Materials:

-

1-(Diethoxymethyl)imidazole

-

n-Butyllithium (n-BuLi) in hexane

-

Hexachloroethane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (6N and 1N)

-

Sodium hydroxide (6N)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Lithiation: Dissolve 1-(diethoxymethyl)imidazole (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -35°C.

-

Slowly add a solution of n-butyllithium in hexane (1.1 equivalents) dropwise, maintaining the temperature below -30°C. Stir the mixture at this temperature for 30 minutes.

-

Chlorination: Prepare a solution of hexachloroethane (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution, again keeping the temperature below -30°C.

-

After the addition is complete, allow the reaction mixture to stir at -35°C for an additional 5 minutes.

-

Work-up and Deprotection: Warm the reaction mixture to -20°C and quench by the slow addition of 6N hydrochloric acid.

-

Allow the mixture to warm to room temperature and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract the organic layer with 1N hydrochloric acid.

-

Combine the aqueous layers and wash with diethyl ether to remove any unreacted hexachloroethane.

-

Isolation: Neutralize the aqueous layer with 6N aqueous sodium hydroxide until basic (pH > 8).

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of an N-protecting group (diethoxymethyl) is crucial to prevent N-lithiation and direct the deprotonation to the C2 position.

-

Low temperatures are maintained during lithiation and chlorination to prevent side reactions and ensure regioselectivity.

-

Hexachloroethane serves as an efficient chlorine source for the electrophilic chlorination of the lithiated intermediate.

-

The acidic work-up facilitates the removal of the protecting group.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate that participates in a variety of chemical transformations, making it a valuable tool in organic synthesis.

Nucleophilic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, although it is generally less reactive than chloro-substituents on other heterocyclic systems. Reactions with strong nucleophiles such as alkoxides can lead to the formation of 2-alkoxyimidazoles.[6]

Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the imidazole ring and various aryl or vinyl boronic acids, providing access to a diverse range of substituted imidazoles.[7][8]

Caption: Suzuki-Miyaura coupling of this compound.

Application in Drug Development: The Case of Imidazole Antifungals

The imidazole scaffold is central to the development of a major class of antifungal agents. These drugs function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10]

Mechanism of Action of Imidazole Antifungals

Imidazole-based antifungal drugs, such as clotrimazole, target the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[10][11] This enzyme is critical for the conversion of lanosterol to ergosterol.[12][13] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[14][15]

Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.

Synthesis of Clotrimazole

This compound is a key precursor in some synthetic routes to clotrimazole. The synthesis generally involves the reaction of imidazole with 2-chlorotrityl chloride.[11]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from heat and incompatible materials. Keep the container tightly sealed.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a cornerstone of modern heterocyclic chemistry, offering a gateway to a vast array of complex and biologically relevant molecules. Its synthesis, while requiring careful control of reaction conditions, is achievable through established protocols. The reactivity of the chloro-substituent, particularly in cross-coupling reactions, provides a powerful tool for the construction of novel chemical entities. The successful application of this building block in the development of antifungal drugs highlights its profound impact on medicinal chemistry. For researchers and drug development professionals, a deep understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the quest for new and improved therapeutics.

References

-

Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (Source: MDPI)

-

Ergosterol biosynthesis: a fungal pathway for life on land? (Source: PubMed)

-

Imidazole antifungal drug mechanism of action. (Source: Ruidong Pharmaceutical)

-

Mechanisms of action of the antimycotic imidazoles. (Source: PubMed)

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (Source: PubMed)

-

Ergosterol Biosynthesis. (Source: Creative Biolabs)

-

Clotrimazole synthesis. (Source: ChemicalBook)

-

Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... (Source: ResearchGate)

-

Method for chlorination of imidazole ring. (Source: Google Patents)

-

Imidazole catalyzes chlorination by unreactive primary chloramines. (Source: PMC - NIH)

-

SUPPORTING INFORMATION. (Source: The Royal Society of Chemistry)

-

A kind of synthetic method of clotrimazole. (Source: Google Patents)

-

STUDIES ON THE CHLORINATION OF IMIDAZOLE. (Source: J. Chem Soc. Nigeria)

-

A kind of synthetic method of clotrimazole. (Source: Google Patents)

-

Application Notes and Protocols: Synthesis of Clotrimazole Utilizing o-Chlorobenzotrichloride. (Source: Benchchem)

-

An expeditious synthetic protocol for chlorination of imidazole N -oxide: Synthesis of 2-chloroimidazoles. (Source: ResearchGate)

-

Synthesis of Clotrimazole. (Source: YouTube)

-

This compound. (Source: Mol-Instincts)

-

2-Chlorobenzimidazole. (Source: PubChem - NIH)

-

16265-04-6|this compound|BLD Pharm. (Source: BLD Pharm)

-

Reaction strategies for synthesis of imidazole derivatives: a review. (Source: Semantic Scholar)

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (Source: RSC Publishing)

-

Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole. (Source: Google Patents)

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (Source: MDPI)

-

Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. (Source: Journal of the Chemical Society (Resumed) (RSC Publishing))

-

This compound. (Source: Santa Cruz Biotechnology)

-

This compound 97. (Source: Sigma-Aldrich)

-

This compound. (Source: PubChem)

-

Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (Source: ACS Publications)

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (Source: Dakenchem)

-

1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (Source: ResearchGate)

-

Photochemistry of diazonium salts. II. Synthesis of 2-fluoro-L-histidine and 2-fluorohistamine, and the halogen lability of 2-fluoroimidazoles. (Source: Journal of the American Chemical Society)

-

Suzuki Coupling. (Source: Organic Chemistry Portal)

-

Dialkylbiaryl phosphine ligands. (Source: Wikipedia)

-

This compound 97. (Source: Sigma-Aldrich)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 16265-04-6|this compound|BLD Pharm [bldpharm.com]

- 3. 2-クロロ-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 11. gosset.ai [gosset.ai]

- 12. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | MDPI [mdpi.com]

- 13. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 14. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. davidmoore.org.uk [davidmoore.org.uk]

A Technical Guide to the Reactivity and Stability of 2-Chloro-1H-imidazole

Abstract

2-Chloro-1H-imidazole is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique electronic structure, characterized by an electron-deficient C2 position, imparts a distinct reactivity profile dominated by nucleophilic substitution. This guide provides an in-depth analysis of the synthesis, reactivity, and stability of this compound. We will explore the mechanistic underpinnings of its key reactions, detail protocols for its synthesis and modification, discuss its stability under various conditions, and summarize its applications in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated imidazoles in their synthetic endeavors.

Introduction: The Significance of this compound

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry and coordination chemistry, largely due to their presence in essential biomolecules like the amino acid histidine and their ability to coordinate with various metal ions.[1] This versatile behavior is central to the function of many metalloenzymes and has led to the development of numerous imidazole-based therapeutic agents with anticancer, antibacterial, and antifungal properties.[1]

Within this important class of compounds, this compound (CAS No. 16265-04-6) stands out as a particularly valuable synthetic intermediate.[2] The presence of a chlorine atom at the C2 position renders this carbon highly electrophilic and susceptible to nucleophilic attack, allowing for the facile introduction of diverse functional groups. This reactivity is the cornerstone of its utility in constructing more complex molecular architectures for pharmaceuticals and agrochemicals.[3][4] Understanding the delicate balance between its reactivity and stability is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClN₂ | [5][6] |

| Molecular Weight | 102.52 g/mol | [2][5][6] |

| Appearance | White to off-white powder or crystal | [2] |

| Melting Point | 166.0–170.0 °C | [2][5] |

| CAS Number | 16265-04-6 | [6][7] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the direct lithiation of a protected imidazole followed by chlorination. This strategy offers good control and yields. The following protocol is adapted from a general procedure for the synthesis of 2-chloroimidazoles.[2]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-(Diethoxymethyl)imidazole

This protocol describes the lithiation of N-protected imidazole, followed by quenching with an electrophilic chlorine source and subsequent deprotection.

Materials:

-

1-(Diethoxymethyl)imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.6 M solution in hexane

-

Hexachloroethane

-

6N Hydrochloric acid

-

6N Sodium hydroxide

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-(diethoxymethyl)imidazole (50.0 g) in anhydrous THF (200 ml).[2]

-

Lithiation: Cool the solution to between -40°C and -35°C using a dry ice/acetone bath. Slowly add a 2.6 M n-hexane solution of n-butyllithium (120 ml) dropwise, ensuring the internal temperature does not rise above -35°C. The causality for this low temperature is to prevent side reactions and ensure regioselective deprotonation at the C2 position, which is the most acidic proton on the imidazole ring.

-

Chlorination: In a separate flask, prepare a solution of hexachloroethane (73.9 g) in anhydrous THF (100 ml). Add this solution dropwise to the reaction mixture, maintaining the temperature at -35°C.[2] Hexachloroethane serves as a robust and efficient electrophilic chlorine source.

-

Quenching and Deprotection: After the addition is complete, stir the mixture at -35°C for 5 minutes. Allow the reaction to warm to -20°C, and then carefully add 6N hydrochloric acid (100 ml).[2] The acidic workup simultaneously quenches the reaction and hydrolyzes the diethoxymethyl protecting group.

-

Extraction and Isolation: Remove the cooling bath and allow the mixture to reach room temperature, stirring for 5 minutes. Separate the aqueous layer. Extract the organic layer with 1N hydrochloric acid. Combine all aqueous layers and wash with diethyl ether to remove unreacted hexachloroethane and other non-polar impurities.

-

Neutralization: Cool the combined aqueous layer in an ice bath and neutralize with a 6N aqueous sodium hydroxide solution until the pH is basic.

-

Final Extraction and Purification: Extract the neutralized aqueous solution with ethyl acetate. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2] The product can be further purified by recrystallization if necessary.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, making it a prime substrate for nucleophilic substitution. The imidazole ring can also undergo electrophilic substitution, albeit with regioselectivity influenced by the existing chloro-substituent.

Nucleophilic Substitution at C2

The chloro group at the C2 position is an excellent leaving group because its departure results in a stable chloride ion.[8] The C-Cl bond is polarized towards the chlorine atom, and the adjacent nitrogen atoms further withdraw electron density, rendering the C2 carbon highly susceptible to attack by nucleophiles. This is the most common and synthetically useful reaction for this molecule.[3][9]

Mechanism: The reaction typically proceeds via a concerted SNAr (Nucleophilic Aromatic Substitution) mechanism. The nucleophile attacks the electrophilic C2 carbon, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore aromaticity.

Caption: Nucleophilic substitution at the C2 position of imidazole.

This reactivity allows for the synthesis of a wide range of 2-substituted imidazoles, which are prevalent in many pharmaceutical compounds.[10][11]

Electrophilic Substitution

While the C2 position is reactive towards nucleophiles, the C4 and C5 positions of the imidazole ring can undergo electrophilic substitution. The chloro group is electron-withdrawing, which generally deactivates the ring towards electrophiles. However, functionalization is still possible, often requiring strong electrophiles or prior activation of the ring.

A key strategy for functionalizing the C5 position involves deprotonation with a strong base (lithiation) followed by the addition of an electrophile. This method circumvents the deactivating effect of the chloro group and provides a powerful tool for creating C5-substituted 2-chloroimidazoles.[12]

Stability and Degradation

The practical use of this compound requires a thorough understanding of its stability and proper handling procedures.

Chemical Stability and Incompatibilities

-

Thermal Sensitivity: The compound is reported to be sensitive to heat and should be stored at refrigerated temperatures (2-8°C) for long-term stability.[2]

-

Moisture Sensitivity: As with many reactive intermediates, it is sensitive to moisture.[3] Hydrolysis can occur, leading to the formation of imidazolin-2-one.

-

pH Effects: The stability of the imidazole ring itself can be pH-dependent. Studies on other imidazole fungicides have shown that degradation can be slower at neutral pH compared to acidic or basic conditions.[13]

-

Oxidative and Photodegradation: The imidazole moiety is known to be susceptible to oxidation and photodegradation.[14] Exposure to strong oxidizing agents or high-intensity light should be avoided.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[15]

Safe Handling and Storage Protocol

Adherence to safety protocols is crucial when working with this compound, which is classified as an irritant.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[16]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[16]

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[15][16] If exposure limits are exceeded, use a full-face respirator.[16]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][16]

-

Keep away from heat, sparks, open flames, and direct sunlight.[15]

-

Segregate from incompatible chemicals as listed above.[15]

Spill and Disposal Procedures:

-

Spills: In case of a spill, avoid dust formation.[17] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[16][17]

-

Disposal: Dispose of as special waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[3][15]

Applications in Drug Discovery and Development

The unique reactivity of this compound makes it a valuable precursor in the synthesis of numerous pharmaceutical agents.

-

Antihypertensive Agents: The core structure is found in intermediates used to synthesize angiotensin II receptor blockers like Losartan. For example, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is a key impurity and synthetic precursor in this class of drugs.[18] Recently, N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been designed and synthesized as potential Angiotensin-Converting Enzyme (ACE) inhibitors.[10]

-

Antifungal and Antimicrobial Agents: The imidazole nucleus is a well-established pharmacophore in antifungal drugs (e.g., clotrimazole, miconazole).[19][20] this compound serves as a starting point for creating novel derivatives with potential antimicrobial activity.[2][4]

-

Antiviral Research: Imidazole derivatives are actively being investigated for their antiviral properties, including against Hepatitis B Virus (HBV) and coronaviruses.[11] The ability to easily modify the 2-position of the imidazole ring is critical for developing structure-activity relationships in these studies.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the electrophilicity of its C2 carbon. The ease of nucleophilic displacement of the chloro group provides a reliable and versatile strategy for the synthesis of complex, functionalized imidazoles. While its reactivity is its greatest asset, it also necessitates careful handling and storage to mitigate degradation via hydrolysis, oxidation, or thermal decomposition. A comprehensive understanding of its reactivity and stability, as outlined in this guide, empowers researchers to leverage this potent building block to its full potential in the ongoing quest for novel therapeutics and advanced materials.

References

- 2-Chloro-1-methyl-1H-imidazole SDS, 253453-91-7 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2-chloro-1-methyl-1h-imidazole-cas253453-91-7.html]

- Material Safety Data Sheet - this compound. Capot Chemical. (2008). [URL: https://www.capotchem.com/msds/16265-04-6.html]

- Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-chloro-1-AUXP G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_233958960]

- 2-Chloro-1H-benzo[d]imidazole: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2025). [URL: https://www.inno-pharmchem.com/product/4857-06-1/2-chloro-1h-benzo-d-imidazole.html]

- Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Coordination Chemistry. Benchchem. [URL: https://www.benchchem.com/product/b5678]

- Imidazole - Standard Operating Procedure. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1356/2020/07/Imidazole.pdf]

- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- This compound Usage And Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8718362.htm]

- This compound - 16265-04-6, C3H3ClN2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [URL: https://www.chemsrc.com/en/cas/16265-04-6_247858.html]

- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Substitution-Reaction-of-Imidazole-a-Erdogan-Erdo%C4%9Fan/84b9015c92849e6f1f3a9e334a171d9d95f829d6]

- 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobenzimidazole]

- Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole. Google Patents. [URL: https://patents.google.

- Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents. [URL: https://patents.google.

- Nucleophilic Substitution Reactions. [URL: https://www.csun.edu/~hcch2006/10.pdf]

- This compound SDS, 16265-04-6 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2-chloro-1h-imidazole-cas16265-04-6.html]

- 16265-04-6|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/16265-04-6.html]

- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/2-butyl-5-chloro-1h-imidazole-4-carboxaldehyde]

- This compound 16265-04-6. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/C2685]

- This compound 97 16265-04-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/666408]

- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal. (2018). [URL: https://dergipark.org.tr/en/download/article-file/618210]

- Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. RSC Publishing. (2023). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04959h]

- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. (2019). [URL: https://pubmed.ncbi.nlm.nih.gov/31145924/]

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC, National Institutes of Health. (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345037/]

- Nucleophilic substitution in the imidazole ring. ResearchGate. [URL: https://www.researchgate.net/publication/362547000_Nucleophilic_substitution_in_the_imidazole_ring]

- 2-Chloro-4-nitro-1H-imidazole. PMC, National Institutes of Health. (2012). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344161/]

- Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Journal of the Chemical Society (Resumed). (1956). [URL: https://pubs.rsc.org/en/content/articlelanding/1956/jr/jr9560000036]

- This compound | C3H3ClN2 | CID 2773328. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-1H-imidazole]

- Imidazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]

- Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC, PubMed Central. (2014). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4222370/]

- 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde. LGC Standards. [URL: https://www.lgcstandards.com/US/en/2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde/p/MM0168.08]

- Reaction of hypochlorous acid with imidazole: Formation of 2-chloro- and 2-oxoimidazoles. ResearchGate. (2013). [URL: https://www.researchgate.

- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. (2022). [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c02452]

- Biodegradability of imidazole structures. ResearchGate. [URL: https://www.researchgate.net/figure/Biodegradability-of-imidazole-structures_fig6_260155512]

- 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-1-methyl-1H-imidazole]

- Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Reaction-strategies-for-synthesis-of-imidazole-a-Verma-Kumar/068710ac60a163158c44569e2645607b22a27d11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-氯-1H-咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]

- 18. 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde [lgcstandards.com]

- 19. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]

- 20. yerbilimleri.cumhuriyet.edu.tr [yerbilimleri.cumhuriyet.edu.tr]

2-Chloro-1H-imidazole: A Versatile Scaffold for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Imidazole Core and the 2-Chloro Substituent

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties, its presence in essential biomolecules like histidine, and its ability to coordinate with a wide range of metal ions.[1][2] This five-membered heterocycle is a cornerstone in the development of a vast array of therapeutic agents, including anticancer, antibacterial, and antifungal compounds.[1][3] Among the various functionalized imidazoles, 2-chloro-1H-imidazole stands out as a particularly valuable and versatile synthetic building block.

The strategic placement of the chloro substituent at the C2 position offers a reactive handle for a multitude of synthetic transformations, most notably palladium- and copper-catalyzed cross-coupling reactions.[4] This allows for the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the rapid generation of diverse molecular libraries for biological screening and materials development.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of a building block is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16265-04-6 | [5] |

| Molecular Formula | C₃H₃ClN₂ | [6] |

| Molecular Weight | 102.52 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 165-170 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound is expected to show characteristic signals for the imidazole ring protons. In related ferrocenyl imidazole derivatives, these protons appear in the range of 6.77-7.66 ppm.[7] The NH proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum provides valuable information about the carbon framework. For related imidazole compounds, the C4/C5 carbons of the imidazole ring resonate between 124.87-132.43 ppm.[7] The C2 carbon, being attached to the electronegative chlorine atom, will appear at a distinct chemical shift.

Synthesis of this compound: A Reliable Protocol

A common and effective method for the synthesis of this compound involves a two-step process: the initial formation of the imidazole ring, followed by chlorination. The following protocol is adapted from established procedures for the synthesis of similar imidazole derivatives.[1]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 1H-imidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glyoxal (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1H-imidazole.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Part B: Chlorination to this compound

-

Reaction Setup: Dissolve the purified 1H-imidazole (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

-

Addition of NCS: Cool the solution to 0 °C in an ice bath and add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Key Synthetic Transformations of this compound

The reactivity of this compound is dominated by transformations at both the nitrogen and the C2-chloro position, making it a highly versatile building block.

N-Alkylation and N-Arylation

The N-H proton of the imidazole ring is acidic and can be readily deprotonated with a base, followed by reaction with an electrophile to afford N-substituted imidazoles.

N-alkylation introduces a wide variety of substituents on the imidazole ring, significantly influencing the compound's physicochemical properties and biological activity.[4]

Experimental Protocol: General N-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as DMF or THF, add a suitable base (1.2 equivalents) at room temperature under an inert atmosphere. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stirring: Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

-

Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and stir for 12-24 hours, monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Copper-catalyzed N-arylation of imidazoles with arylboronic acids, known as the Chan-Lam coupling, is a powerful method for the synthesis of N-arylimidazoles under mild conditions.[8][9]

Experimental Protocol: Chan-Lam N-Arylation

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), copper(II) acetate (Cu(OAc)₂, 0.1 equivalents), and a base such as pyridine or triethylamine (2.0 equivalents) in a solvent like dichloromethane or methanol.

-

Reaction: Stir the mixture at room temperature under an air atmosphere for 24-48 hours.

-

Work-up and Purification: Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to yield the N-arylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents) in a solvent system, typically a mixture of toluene and water.

-

Reaction: Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Table 2: Representative Suzuki-Miyaura Couplings of Haloimidazoles

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Chloroindole | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 91-99 | [10] |

| 2-Chlorobenzimidazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | N/A |

This reaction is a cornerstone for the synthesis of arylamines from aryl halides and amines.

Caption: Generalized Buchwald-Hartwig amination cycle.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equivalents). Add this compound (1.0 equivalent), the amine (1.2 equivalents), and an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

The Sonogashira coupling allows for the synthesis of 2-alkynylimidazoles, while the Heck reaction enables the formation of 2-vinylimidazoles.[11][12]

Table 3: Overview of Sonogashira and Heck Couplings

| Reaction | Coupling Partner | Key Reagents | Product |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 2-Alkynylimidazole |

| Heck | Alkene | Pd catalyst, Base | 2-Vinylimidazole |

Applications in Drug Discovery and Materials Science

The diverse array of molecules accessible from this compound has led to their application in various fields.

-

Medicinal Chemistry: Imidazole derivatives are integral to many marketed drugs.[6] For instance, N-substituted-2-butyl-4-chloro-1H-imidazole derivatives have been synthesized and evaluated as potential angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension.[1][6] The imidazole scaffold is also found in numerous anticancer, antifungal, and antiviral agents.[1][3]

-

Coordination Chemistry and Materials Science: The nitrogen atoms in the imidazole ring can coordinate with metal ions to form stable complexes.[1] These complexes have potential applications as catalysts and in the development of novel materials with interesting electronic and photophysical properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity at the nitrogen and the C2-chloro position provides a powerful platform for the generation of a wide range of functionalized imidazole derivatives. The synthetic methodologies outlined in this guide, particularly the robust and efficient palladium- and copper-catalyzed cross-coupling reactions, offer researchers the tools to explore new chemical space and develop novel molecules with potential applications in medicine, agriculture, and materials science. As the demand for complex and diverse molecular architectures continues to grow, the strategic importance of scaffolds like this compound will undoubtedly increase.

References

- Benchchem. (2025).

- Hakkimane, S. S., et al. (2023).

- Benchchem. (2025). Application Notes and Protocols: Derivatization of 2-Chloro-4,5-dimethyl-1H-imidazole for Biological Screening.

- Hassan, L. A., et al. (2019).

-

ResearchGate. (n.d.). Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole scaffold made ready for lithiation and subsequent alkylation. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

- Wentland, M. P., et al. (1987).

- Altman, R. A., & Buchwald, S. L. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

- Kumar, T. M. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole.

- Chemistry LibreTexts. (2023).

-

Organic Chemistry Portal. Heck Reaction. [Link]

- Sreedhar, B., et al. (2006).

- Úr, G., et al. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molbank.

- Stoyanova, R., et al. (2020).

- Sahu, D., & Dash, D. C. (2013). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry - Section A.

-

Capot Chemical. (2008). material safety data sheet. [Link]

-

ResearchGate. (2018). (PDF) N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. [Link]

- de Souza, M. V. N. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals.

- Sharma, A., et al. (2015). Synthesis of Bioactive Imidazoles: A Review.

-

ResearchGate. (2017). Catalytic N-vinylation of imidazoles with (E)-vinyl chlorides by FeCl3. [Link]

- Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole.

- Al-Tel, T. H. (2008). Stereoselective C(2)-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile. The Journal of Organic Chemistry.

-

ResearchGate. (2013). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. [Link]

- Pérez, B., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega.

-

ResearchGate. (2022). Synthesis of Bioactive Imidazoles: A Review. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. [Link]

- Maji, M., et al. (2016). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances.

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. Imidazole synthesis [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. This compound 97 16265-04-6 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Application of 2-Chloro-1H-imidazole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically significant molecules. Among its halogenated derivatives, 2-Chloro-1H-imidazole stands out as a versatile and highly valuable building block. Its unique electronic properties and reactivity profile make it a strategic starting point for the synthesis of a diverse array of therapeutic agents. This in-depth technical guide explores the synthesis, reactivity, and multifaceted applications of this compound in drug discovery, providing a comprehensive resource for researchers in the field. We will delve into its role in the development of antifungal, anticancer, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights.

Introduction: The Privileged Scaffold and the Role of Halogenation

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique structural and electronic features, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, have established it as a "privileged scaffold" in medicinal chemistry.[1] The introduction of a chlorine atom at the C2 position of the imidazole ring profoundly influences its chemical behavior and biological activity. The electron-withdrawing nature of the chlorine atom enhances the acidity of the N-H proton and, more importantly, activates the C2 position for nucleophilic substitution, a key feature that medicinal chemists exploit for molecular elaboration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and development.

| Property | Value | Reference |

| CAS Number | 16265-04-6 | [2] |

| Molecular Formula | C₃H₃ClN₂ | [2] |

| Molecular Weight | 102.52 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 165-170 °C | |

| Boiling Point (calculated) | 158.02 °C | [4] |

| Density (calculated) | 1.405 g/cm³ | [5] |

| Storage Temperature | 2-8 °C (heat sensitive) | [3] |

Synthesis of this compound: A Practical Protocol

The efficient and scalable synthesis of this compound is crucial for its widespread application. While several methods exist, a common and reliable approach involves the direct chlorination of a protected imidazole derivative.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-chloroimidazoles.[3]

Materials:

-

1-(Diethoxymethyl)imidazole

-

n-Butyllithium (n-BuLi) in hexane

-

Hexachloroethane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (6N and 1N)

-

Sodium hydroxide (6N)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ether

Procedure:

-

Dissolve 1-(diethoxymethyl)imidazole (1 eq) in anhydrous THF.

-

Cool the solution to -35 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexane (1.1 eq) dropwise, maintaining the temperature at -35 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

In a separate flask, dissolve hexachloroethane (1.2 eq) in anhydrous THF.

-

Add the hexachloroethane solution dropwise to the lithiated imidazole solution, again maintaining the temperature at -35 °C.

-

After the addition is complete, stir the reaction mixture at the same temperature for 5 minutes, then allow it to warm to -20 °C.

-

Quench the reaction by adding 6N hydrochloric acid.

-

Allow the mixture to warm to room temperature and let it stand for 5 minutes.

-

Separate the aqueous layer and extract the organic layer with 1N hydrochloric acid.

-

Combine the aqueous layers and wash with ether.

-

Neutralize the aqueous layer with 6N sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality behind Experimental Choices:

-

N-protection: The diethoxymethyl group protects the N1 position of the imidazole, directing the lithiation to the C2 position.

-

Low Temperature: The use of low temperatures (-35 °C) is critical to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.

-

Hexachloroethane: This serves as an efficient chlorine source for the electrophilic chlorination of the lithiated intermediate.

-

Acidic Workup: The addition of hydrochloric acid serves to protonate the imidazole nitrogen and facilitate the removal of the protecting group.

The Chemistry of this compound: A Gateway to Molecular Diversity

The primary utility of this compound in medicinal chemistry stems from the reactivity of the C2-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.

Caption: Nucleophilic substitution at the C2 position of this compound.

This reactivity allows for the construction of diverse molecular libraries by coupling this compound with various nucleophiles, including amines, thiols, alcohols, and azides. The choice of base, solvent, and reaction temperature can be optimized to achieve high yields and selectivity.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in a variety of clinically used and investigational drugs.

Antifungal Agents

The imidazole class is a cornerstone of antifungal therapy. This compound serves as a crucial precursor for the synthesis of potent antifungal agents.

-

Clotrimazole: A widely used topical antifungal agent, the synthesis of which can involve the reaction of imidazole with 2-chlorotrityl chloride.[6] While not directly starting from this compound, this highlights the importance of the chloro-substituted aromatic precursors in this class.

-

Novel Imidazole Derivatives: Research has shown that derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol exhibit potent antifungal activity, with some compounds demonstrating efficacy against resistant strains of Candida albicans.[7] The synthesis of these compounds often involves the displacement of a leaving group, a role that the chloro-substituent on the imidazole ring can play.

Anticancer Agents

The imidazole ring is present in numerous anticancer drugs, and the 2-chloro-substituted variant provides a handle for creating novel and potent agents.[8]

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The 2-aminoimidazole scaffold, accessible from this compound via amination, is a key pharmacophore in several kinase inhibitors.

-

Tubulin Polymerization Inhibitors: Imidazole-based compounds have been shown to act as microtubule destabilizing agents, a validated mechanism for anticancer drugs.[8] The ability to introduce diverse substituents at the C2 position of this compound allows for the fine-tuning of interactions with the tubulin binding site.

Antitubercular Agents

A significant application of a derivative of this compound is in the synthesis of the anti-tuberculosis drug, delamanid.

-

Delamanid: This drug is a crucial component of treatment regimens for multidrug-resistant tuberculosis. Its synthesis utilizes 2-chloro-4-nitroimidazole as a key intermediate.[9] This underscores the industrial relevance of chloro-nitro substituted imidazoles. A patent describes an improved process for the production of 2-chloro-4-nitroimidazole derivatives, highlighting its importance.[9]

Antiviral and Anti-inflammatory Agents

The versatility of the this compound scaffold extends to the development of antiviral and anti-inflammatory agents.

-

Antiviral Activity: Substituted imidazole derivatives have been synthesized and evaluated for their antiviral properties. Studies have shown that certain (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones exhibit promising antiviral activity.[10]

-

Anti-inflammatory Potential: The imidazole moiety is found in compounds with anti-inflammatory properties. The ability to easily derivatize this compound allows for the exploration of a wide chemical space to identify novel anti-inflammatory agents.

Structure-Activity Relationships (SAR)